molecular formula C18H23N3O4S B5079942 2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B5079942
M. Wt: 377.5 g/mol
InChI Key: VRIOQTIENFNHSC-UHFFFAOYSA-N
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Description

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a phenoxy group, a sulfonamide group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate, which can be achieved through a nucleophilic substitution reaction between 2-methyl-4-(propan-2-ylsulfamoyl)phenol and an appropriate halogenated acetic acid derivative.

    Coupling with Pyridine Derivative: The phenoxy intermediate is then coupled with a pyridine derivative under basic conditions to form the final product. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the phenoxy and pyridine moieties can engage in hydrophobic interactions and π-π stacking with aromatic residues. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetic acid
  • 2-methyl-4-(propan-2-ylsulfamoyl)phenoxyacetic acid

Uniqueness

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide is unique due to the presence of the pyridine moiety, which can enhance its binding affinity and specificity towards certain biological targets compared to its analogs. This structural feature may also contribute to its distinct pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-13(2)21-26(23,24)16-7-8-17(14(3)10-16)25-12-18(22)20-11-15-6-4-5-9-19-15/h4-10,13,21H,11-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIOQTIENFNHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OCC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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